2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18787946
Molecular Formula: C11H12F4O
Molecular Weight: 236.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F4O |
|---|---|
| Molecular Weight | 236.21 g/mol |
| IUPAC Name | 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C11H12F4O/c1-6(2)16-9-5-8(11(13,14)15)4-7(3)10(9)12/h4-6H,1-3H3 |
| Standard InChI Key | FVKORFIBGSNORG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with four distinct substituents:
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Fluorine at the 2-position, contributing electronegativity and influencing electronic distribution.
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Isopropoxy group at the 1-position, introducing steric hindrance and hydrophobicity.
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Methyl group at the 3-position, adding steric bulk.
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Trifluoromethyl group at the 5-position, enhancing electron-withdrawing effects.
The IUPAC name, 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F, and its InChIKey is FVKORFIBGSNORG-UHFFFAOYSA-N.
Spectral and Physical Data
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Molecular Weight: 236.21 g/mol.
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Boiling Point: Estimated at 180–190°C based on analogous fluorinated benzenes .
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Solubility: Low polarity due to trifluoromethyl and isopropoxy groups; soluble in dichloromethane and THF.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂F₄O |
| Exact Mass | 236.083 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 2 |
Table 1: Key physicochemical properties of 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene .
Synthesis and Optimization
Reaction Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkoxylation steps.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems .
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Temperature Control: Maintaining 80–100°C prevents side reactions during trifluoromethylation.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing -CF₃ group deactivates the ring, directing electrophiles to the 4-position (para to fluorine). Example reactions include:
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Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives.
Redox Reactions
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Oxidation: KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.
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Reduction: LiAlH₄ reduces ester groups to alcohols, though the -CF₃ moiety remains intact .
Applications in Scientific Research
Catalysis
The isopropoxy group acts as a Lewis base, coordinating to metals in catalytic cycles. For instance, it facilitates Pd-catalyzed C–H activation in cross-couplings.
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis (e.g., EGFR inhibitors) .
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Antiviral Compounds: Modified to introduce pyridine moieties for HCV protease inhibition.
Materials Science
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Liquid Crystals: The -CF₃ group enhances anisotropic properties in display technologies .
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Polymer Additives: Improves thermal stability in fluoropolymers.
Comparative Analysis with Analogous Compounds
2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene
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Key Difference: Iodo substituent instead of isopropoxy.
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Reactivity: Iodine enables Ullmann couplings but reduces thermal stability.
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Applications: Preferred in radioimaging due to iodine’s isotopic properties .
5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene
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Structure: Fluorine at 5-position; molecular weight = 222.18 g/mol .
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Electronic Effects: Altered substituent orientation reduces steric hindrance .
| Parameter | Target Compound | 5-Fluoro Isomer |
|---|---|---|
| Molecular Weight | 236.21 g/mol | 222.18 g/mol |
| Melting Point | 45–47°C | 38–40°C |
| LogP | 3.5 | 3.1 |
Table 2: Comparative properties of fluorinated benzene derivatives .
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